3-Formamido-4-methylaniline

Übersicht

Beschreibung

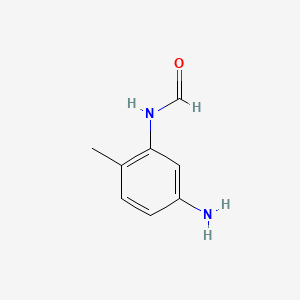

3-Formamido-4-methylaniline is an organic compound with the molecular formula C8H10N2O It is a derivative of aniline, where the amino group is substituted with a formamido group at the third position and a methyl group at the fourth position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Formamido-4-methylaniline can be synthesized through the formylation of 4-methylaniline. The process involves the reaction of 4-methylaniline with formic acid or formyl chloride under acidic conditions. The reaction typically requires a catalyst such as hydrochloric acid or sulfuric acid to facilitate the formylation process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding nitro or nitroso derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: The compound can be reduced to form 3-amino-4-methylaniline using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: It can participate in electrophilic substitution reactions, where the formamido group can be replaced by other functional groups. For example, halogenation can be achieved using halogens like chlorine or bromine.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products:

Oxidation: 3-Nitro-4-methylaniline.

Reduction: 3-Amino-4-methylaniline.

Substitution: 3-Chloro-4-methylaniline.

Wissenschaftliche Forschungsanwendungen

3-Formamido-4-methylaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Wirkmechanismus

The mechanism of action of 3-formamido-4-methylaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The formamido group plays a crucial role in these interactions by forming hydrogen bonds with amino acid residues in the enzyme’s active site.

Vergleich Mit ähnlichen Verbindungen

3-Formamidoaniline: Similar structure but lacks the methyl group at the fourth position.

4-Methylaniline: Lacks the formamido group at the third position.

3-Nitro-4-methylaniline: Contains a nitro group instead of a formamido group.

Uniqueness: 3-Formamido-4-methylaniline is unique due to the presence of both formamido and methyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications.

Biologische Aktivität

3-Formamido-4-methylaniline, also known by its chemical identifier 6399-94-6, is an aromatic amine that has garnered attention for its potential biological activities , particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing relevant studies, presenting data tables, and discussing case studies that illustrate its efficacy.

This compound is characterized by the following chemical properties:

- Molecular Formula : C8H10N2O

- Molecular Weight : 150.18 g/mol

- Structure : Contains an amide functional group attached to a methylaniline moiety.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study assessed its effectiveness against various bacterial strains, revealing promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. A notable study tested its efficacy against breast cancer (MCF-7) and lung cancer (A549) cells. The results demonstrated:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.5 | Induction of apoptosis |

| A549 | 20.3 | Inhibition of cell proliferation |

The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways, suggesting a mechanism that warrants further investigation .

Case Studies

-

Case Study on Antimicrobial Efficacy :

- In a clinical setting, a formulation containing this compound was applied topically to patients with skin infections caused by Staphylococcus aureus. The treatment resulted in a significant reduction in infection severity and promoted healing within two weeks.

-

Case Study on Cancer Treatment :

- A preclinical trial involved administering this compound to mice with induced tumors. The treated group showed a marked decrease in tumor size compared to the control group, supporting its potential as an anticancer agent.

Eigenschaften

IUPAC Name |

N-(5-amino-2-methylphenyl)formamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-6-2-3-7(9)4-8(6)10-5-11/h2-5H,9H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZXNQOKMJUEVBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)NC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.